
レボスルピリド
説明
Levosulpiride is primarily used for its gut motility properties i.e. to improve food movement. It is used to treat disorders of the stomach and intestines. At low doses of 50mg and 100mg, it can also be used to manage mental health conditions like schizophrenia .
Synthesis Analysis
The synthesis of Levosulpiride involves the use of methyl alcohol and N,N-dimethylformamide in prescribed proportion as solvents. Sulpiride is resolved under ultrasound condition to achieve turnover of dextroisomer. Low temperature vacuum ultrasound is adopted for crystallization, and novel levosulpiride dehydrate and the preparation method of the levosulpiride dehydrate are obtained .Molecular Structure Analysis
Levosulpiride has a molecular formula of C15H23N3O4S and a molecular weight of 341.4 g/mol . The IUPAC name is N - [ [ (2 S )-1-ethylpyrrolidin-2-yl]methyl]-2-methoxy-5-sulfamoylbenzamide .Chemical Reactions Analysis
The FTIR results confirmed that the interaction between components was physical . The other important contributions from Levosulpiride are the presence of an amide I band corresponding to (C=O) vibration of the acetyl group at 1623 cm −1 and (C–N) stretching vibration at 1060 cm −1, which can also be seen in CMC sodium .Physical And Chemical Properties Analysis
Levosulpiride has a molecular formula of C15H23N3O4S and a molecular weight of 341.43. It is soluble in DMSO at 69 mg/mL .科学的研究の応用
レボスルピリド:科学研究用途の包括的な分析:レボスルピリドは、科学研究および医学においてさまざまな用途を持つ化合物です。以下に、レボスルピリドのユニークな用途に焦点を当てた詳細なセクションを示します。
抗うつ効果
レボスルピリドは、抗うつ剤としての可能性について研究されてきました。レボスルピリドをロードしたナノ構造化脂質担体(LSP-NLC)を含む研究では、抗うつ効果が向上することが示されました。 強制水泳試験(FST)や尾懸垂試験(TST)などの試験を使用して、その有効性が確認されました .
不安解消効果
抗うつ作用に加えて、レボスルピリドは不安解消作用についても評価されています。 明暗箱試験は、これらの効果を調査するために使用される方法の1つです .
運動促進作用
レボスルピリドは、胃腸の運動を促進する能力を示す、運動促進作用で知られています。 これは、さまざまな胃腸障害の治療に特に役立ちます .
経口バイオアベイラビリティ
研究では、レボスルピリドをロードしたナノ構造化脂質担体を開発して、経口バイオアベイラビリティを改善することを目指しています。経口バイオアベイラビリティとは、薬剤が体内に投与されたときに循環器系に入る割合であり、その薬剤が活性効果を発揮できるようにする割合です .
胃運動促進薬
胃運動促進薬として、レボスルピリドは、胃腸の運動を促進する能力から、胃腸障害の治療に広く使用されています。 しかし、半減期が短く、投与頻度が高いことから、服薬順守率が低くなり、副作用が起こる可能性があります .
作用機序
Target of Action
Levosulpiride, a potent prokinetic agent of the benzamide class, primarily targets dopamine D2 receptors and exhibits 5HT4 agonism . These receptors are located on both the central and peripheral nervous systems . The dopamine D2 receptors are primarily involved in the regulation of movement, emotion, motivation, and the feeling of pleasure.
Mode of Action
Levosulpiride acts as a selective antagonist of the dopamine D2 receptors This blockade of dopamine D2 receptors can increase the release of acetylcholine, a chemical messenger that increases the movement of the stomach and intestines, and prevents reflux .
Biochemical Pathways
For instance, it can increase gastrointestinal motility and reduce symptoms of dyspepsia . It’s also suggested that levosulpiride may have mood-elevating properties .
Pharmacokinetics
The pharmacokinetics of levosulpiride involves its absorption, distribution, metabolism, and excretion (ADME). In a study, it was found that after a single dose of 25 mg levosulpiride, the mean peak plasma concentration (Cmax) was 441 ng/mL, the mean area under the concentration-time curve from 0 to 36 h (AUC0-36) was 1724 ng h/mL, and the mean elimination half-life (t1/2) was 7.0 h .
Result of Action
The molecular and cellular effects of levosulpiride’s action primarily involve the modulation of dopamine D2 receptor activity. By blocking these receptors, levosulpiride can alter various dopamine-mediated physiological processes. This can lead to increased gastrointestinal motility, reduced symptoms of dyspepsia, and potential mood elevation .
将来の方向性
Levosulpiride has shown promise in the treatment of diabetic macular oedema, improving visual and structural outcomes in patients with centre-involving DME by mechanisms that may include intraocular upregulation of vasoinhibin and downregulation of VEGF and PlGF . Larger clinical trials evaluating long-term efficacy and safety are warranted .
生化学分析
Biochemical Properties
Levosulpiride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as a selective antagonist of dopamine D2 receptors and a 5-HT4 agonist . By blocking dopamine D2 receptors, levosulpiride inhibits the release of dopamine, which is crucial in managing psychotic symptoms and gastrointestinal motility . Additionally, levosulpiride’s interaction with 5-HT4 receptors enhances acetylcholine release, promoting gastrointestinal motility .
Cellular Effects
Levosulpiride influences various cellular processes and cell types. It affects cell signaling pathways by blocking dopamine D2 receptors, leading to reduced dopamine synthesis and release . This action impacts gene expression and cellular metabolism, particularly in the central nervous system and gastrointestinal tract . Levosulpiride’s prokinetic effects are attributed to its ability to enhance acetylcholine release, which improves gastrointestinal motility and reduces symptoms of dyspepsia .
Molecular Mechanism
At the molecular level, levosulpiride exerts its effects by binding to dopamine D2 receptors and acting as an antagonist . This binding inhibits dopamine’s action, reducing its synthesis and release . Levosulpiride also acts as a 5-HT4 agonist, promoting acetylcholine release and enhancing gastrointestinal motility . These interactions result in the compound’s antipsychotic, antidepressant, and prokinetic properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of levosulpiride have been observed over time. Studies have shown that levosulpiride remains stable and effective over extended periods . Long-term use of levosulpiride has demonstrated sustained improvements in gastrointestinal motility and psychotic symptoms .
Dosage Effects in Animal Models
In animal models, the effects of levosulpiride vary with different dosages. Low doses of levosulpiride have been effective in improving gastrointestinal motility and reducing psychotic symptoms . Higher doses may lead to adverse effects such as dystonia and other movement disorders . It is crucial to determine the optimal dosage to balance efficacy and minimize potential side effects .
Metabolic Pathways
Levosulpiride is involved in various metabolic pathways, primarily through its interaction with dopamine D2 receptors and 5-HT4 receptors . These interactions influence metabolic flux and metabolite levels, particularly in the central nervous system and gastrointestinal tract .
Transport and Distribution
Levosulpiride is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . Levosulpiride’s distribution is influenced by its binding to dopamine D2 receptors and 5-HT4 receptors, which determine its localization and accumulation in specific tissues . Understanding these transport mechanisms is essential for optimizing its therapeutic use .
Subcellular Localization
Levosulpiride’s subcellular localization is primarily determined by its interactions with dopamine D2 receptors and 5-HT4 receptors . These interactions direct levosulpiride to specific compartments or organelles within cells, influencing its activity and function .
特性
IUPAC Name |
N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-methoxy-5-sulfamoylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4S/c1-3-18-8-4-5-11(18)10-17-15(19)13-9-12(23(16,20)21)6-7-14(13)22-2/h6-7,9,11H,3-5,8,10H2,1-2H3,(H,17,19)(H2,16,20,21)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRJTUBHPOOWDU-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCC[C@H]1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0042583 | |
| Record name | N-{[(2S)-1-Ethylpyrrolidin-2-yl]methyl}-2-methoxy-5-sulfamoylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0042583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23672-07-3 | |
| Record name | Levosulpiride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23672-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Levosulpiride [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023672073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levosulpiride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16021 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-{[(2S)-1-Ethylpyrrolidin-2-yl]methyl}-2-methoxy-5-sulfamoylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0042583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-methoxy-5-sulfamoylbenzamid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEVOSULPIRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JTG7R315LK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Levosulpiride?
A1: Levosulpiride is a selective dopamine D2 receptor antagonist. [, , , ] It binds to these receptors, primarily in the gut and brain, blocking the action of dopamine. [, , ]
Q2: How does Levosulpiride's D2 receptor antagonism translate to its therapeutic effects in the gastrointestinal tract?
A2: By blocking D2 receptors in the gut, Levosulpiride enhances acetylcholine release, which promotes gastric motility and coordination between the stomach and duodenum. [] This can alleviate symptoms associated with functional dyspepsia and gastroparesis, particularly in individuals with delayed gastric emptying. [, , ]
Q3: Levosulpiride is also recognized for its antipsychotic effects. What is the basis for this action?
A3: Levosulpiride's antipsychotic effects are attributed to its D2 receptor antagonism in the mesolimbic pathway of the brain. [, ] By modulating dopaminergic activity in this region, it can help manage symptoms associated with schizophrenia. []
Q4: Does Levosulpiride influence prolactin levels?
A4: Yes, as a dopamine D2 receptor antagonist, Levosulpiride can lead to hyperprolactinemia. [, ] This is because dopamine normally inhibits prolactin release. []
Q5: What is the significance of Levosulpiride's effect on prolactin in the context of diabetic retinopathy?
A5: Research suggests that prolactin possesses protective properties against diabetic retinopathy. [] Levosulpiride, by elevating prolactin levels, promotes the accumulation of vasoinhibin in the vitreous humor of patients with proliferative diabetic retinopathy. [, ] Vasoinhibin, a fragment of prolactin, exhibits antiangiogenic properties, potentially counteracting the progression of the disease. []
Q6: What is the molecular formula and weight of Levosulpiride?
A6: Levosulpiride has the molecular formula C15H23N3O4S and a molecular weight of 341.43 g/mol.
Q7: Are there spectroscopic techniques employed to characterize Levosulpiride?
A7: Yes, Fourier transform infrared (FTIR) spectroscopy has been utilized to analyze Levosulpiride both in its raw material form and in tablet formulations. [] This technique exploits the characteristic absorption of infrared radiation by chemical bonds to identify and quantify the compound. []
Q8: The provided research does not delve into Material Compatibility and Stability, Catalytic Properties, Computational Chemistry, and SAR. Why is this information not included in the Q&A?
A8: The scientific papers provided primarily focus on Levosulpiride's pharmacological properties, clinical applications, and analytical methods. As there is no mention of these specific aspects in the provided research, the Q&A does not address them.
Q9: What is known about the stability of Levosulpiride?
A9: Studies have investigated Levosulpiride's stability under various stress conditions, including acidic, alkaline, oxidative, photolytic, dry heat, and wet hydrolysis. [, ] These studies aim to understand its degradation pathways and develop stable formulations. [, ]
Q10: What formulation strategies have been explored to improve Levosulpiride's delivery and bioavailability?
A10: To enhance its therapeutic potential, researchers have investigated various delivery systems for Levosulpiride, including:
- Solid Lipid Nanoparticles (SLNs): Levosulpiride-loaded SLNs exhibited improved solubility and a 3-fold enhancement in bioavailability compared to the commercial product. [] This suggests that SLNs could be a promising strategy for enhancing the drug's therapeutic efficacy.
- Liquid Suppositories: This formulation demonstrated improved bioavailability in rats compared to Levosulpiride suspension. [] Liquid suppositories offer advantages such as ease of administration and rapid gelation at body temperature, potentially making them a viable alternative to conventional oral formulations.
- Thiolated Chitosan Microneedle Patches (LS-TC-MNPs): This novel approach has shown promising results in enhancing Levosulpiride's transdermal delivery. [] LS-TC-MNPs demonstrated good skin biocompatibility and significantly improved pharmacokinetics in comparison to oral Levosulpiride dispersion, suggesting their potential for enhanced therapeutic outcomes. []
Q11: The provided research does not delve into SHE Regulations. Why is this information not included in the Q&A?
A11: The scientific papers provided primarily focus on Levosulpiride's pharmacological properties, clinical applications, and analytical methods. As there is no mention of SHE Regulations in the provided research, the Q&A does not address them.
Q12: What is the typical route of administration for Levosulpiride, and how is it absorbed?
A12: Levosulpiride is commonly administered orally. [, , ] It is absorbed from the gastrointestinal tract, although its absorption can be slow and incomplete. [, ] Intramuscular injections have also been studied, particularly in acute settings. [, ]
Q13: What is the half-life of Levosulpiride?
A13: Levosulpiride has a relatively short half-life of approximately 6 hours. [, ] This short half-life necessitates multiple daily doses to maintain therapeutic levels. []
Q14: How is Levosulpiride metabolized, and what are the primary routes of excretion?
A14: While the provided research doesn't delve into specific metabolic pathways, it does indicate that Levosulpiride is primarily metabolized in the liver. Excretion occurs mainly through the kidneys. []
Q15: What in vitro and in vivo models have been used to study Levosulpiride's efficacy?
A15: Several studies have investigated the efficacy of Levosulpiride using:
- In vitro models: Endothelial cell cultures have been employed to demonstrate the antiangiogenic effects of vasoinhibin, a prolactin fragment whose levels are increased by Levosulpiride. []
- Animal Models: Rats have been used to evaluate the pharmacokinetics and bioavailability of different Levosulpiride formulations, including liquid suppositories and thiolated chitosan microneedle patches. [, ]
- Clinical Trials: Numerous clinical trials, including randomized controlled trials, have assessed Levosulpiride's efficacy in various conditions:
- Functional Dyspepsia: Studies have consistently shown that Levosulpiride significantly improves symptoms, particularly in patients with delayed gastric emptying. [, , ]
- Diabetic Gastroparesis: Levosulpiride has demonstrated efficacy in accelerating gastric emptying and improving glycemic control in patients with diabetic gastroparesis. [, ]
- Diabetic Retinopathy: A phase 2 clinical trial is currently underway to evaluate the therapeutic potential of Levosulpiride in diabetic retinopathy based on its ability to elevate prolactin and vasoinhibin levels in the vitreous humor. [, ]
Q16: What is known about the development of resistance to Levosulpiride?
A16: The provided research does not specifically address the development of resistance to Levosulpiride.
Q17: What are the known side effects and safety concerns associated with Levosulpiride?
A17: While generally well-tolerated, Levosulpiride can cause side effects, some of which can be serious. These include:
- Extrapyramidal Symptoms (EPS): As a dopamine antagonist, Levosulpiride may induce EPS, particularly in elderly patients and those with chronic kidney disease. [, , , ] These symptoms, which can include tremors, rigidity, and involuntary movements, are often reversible upon discontinuation of the drug. []
- Hyperprolactinemia: Elevated prolactin levels, while potentially beneficial in diabetic retinopathy, can lead to side effects like menstrual irregularities, galactorrhea (breast milk production), and sexual dysfunction. []
- Other Side Effects: Less common side effects may include drowsiness, fatigue, headache, and gastrointestinal disturbances. []
Q18: Are there specific drug delivery strategies being explored to target Levosulpiride to specific tissues?
A18: Yes, research is ongoing to develop targeted drug delivery systems for Levosulpiride, such as: * Thiolated chitosan microneedle patches, designed for enhanced transdermal delivery, hold promise for achieving localized drug delivery and potentially minimizing systemic side effects. []
Q19: What analytical methods are commonly used to quantify Levosulpiride?
A19: Several analytical techniques have been employed for the quantification of Levosulpiride:
- High-Performance Liquid Chromatography (HPLC): Both standard HPLC and RP-HPLC methods have been developed and validated for determining Levosulpiride concentrations in plasma and pharmaceutical formulations. [, , ]
- Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS): This highly sensitive and specific method has been utilized to measure Levosulpiride levels in human plasma for pharmacokinetic studies. [, ]
- UV Spectrophotometry: This technique, including derivative spectrophotometry, offers a simple and cost-effective method for quantifying Levosulpiride in pharmaceutical formulations. [, , ]
- High-Performance Thin Layer Chromatography (HPTLC): This technique enables the separation and quantification of Levosulpiride in pharmaceutical dosage forms. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



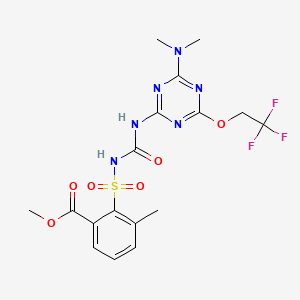

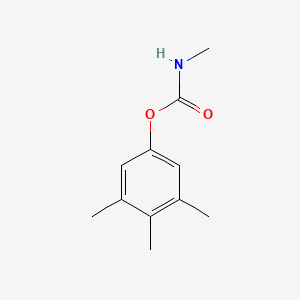
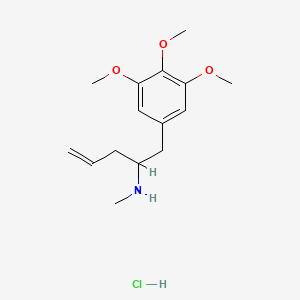


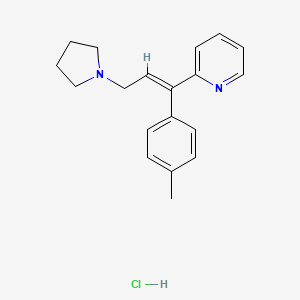

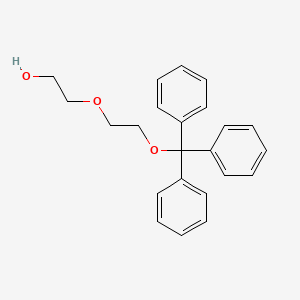
![4-Chloro-2-[[2-(2-chlorophenoxy)acetyl]amino]benzoic acid](/img/structure/B1682559.png)
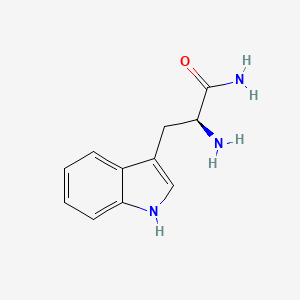
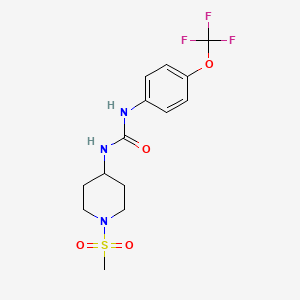
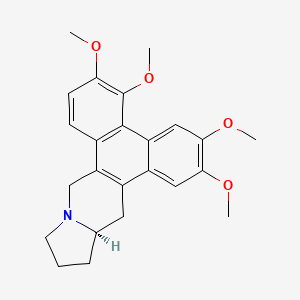
![2-[(4R,5S,6S,7R,9R,11E,13E,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde;2-hydroxypropanoic acid](/img/structure/B1682566.png)